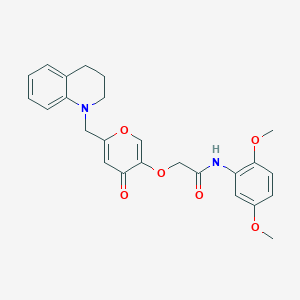
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide is an intricate compound, notable for its multifaceted structure and potential applications in various scientific disciplines. Its unique arrangement of a pyran, quinoline, and acetamide groups highlights its complexity and the synthetic challenge it poses.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step reactions. Here's a general outline:
Step 1: Synthesis of the Pyran Moiety
The pyran ring can be synthesized using a cyclization reaction involving appropriate diketones and aldehydes in the presence of an acid catalyst.
Reaction Conditions: : Acid catalyst, moderate temperature (60-80°C), solvent like ethanol or methanol.
Step 2: Formation of 3,4-Dihydroquinolin-1(2H)
The quinoline derivative can be prepared through the reduction of quinoline-2-carbaldehyde using hydrogenation or other reducing agents such as sodium borohydride.
Reaction Conditions: : Reducing agent, room temperature, solvent like ethanol.
Step 3: Coupling Reactions
The synthesized pyran and quinoline derivatives are coupled using a suitable linker. This involves forming the oxo bridge via an etherification reaction.
Reaction Conditions: : Basic or neutral conditions, moderate temperature, polar aprotic solvent like DMF or DMSO.
Step 4: Acetamide Formation
The final step involves the acetamidation, where the coupled product reacts with 2,5-dimethoxyaniline and acetic anhydride.
Reaction Conditions: : Acetic anhydride, room temperature, solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process might involve optimizing each step for higher yields and purity, often incorporating continuous flow reactors and more efficient catalysts. This could involve specific equipment to control temperature and pressure precisely and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation
The compound can undergo oxidation reactions at the quinoline or pyran moieties, forming various oxidized derivatives.
Common Reagents: : Potassium permanganate, chromium trioxide.
Conditions: : Acidic or basic media, room temperature to moderate heating.
Reduction
Reduction typically targets the quinoline ring, converting it to more reduced forms like tetrahydroquinoline.
Common Reagents: : Sodium borohydride, catalytic hydrogenation.
Conditions: : Room temperature, methanol or ethanol solvent.
Substitution
The aromatic rings in the compound allow for substitution reactions, replacing hydrogen atoms with different functional groups.
Common Reagents: : Halogens (chlorine, bromine), nitrating agents.
Conditions: : Varied depending on the substituent, often requiring catalysts.
Major Products
Oxidized derivatives of quinoline and pyran rings.
Reduced forms of quinoline.
Substituted aromatic rings with halogens, nitro groups, etc.
科学的研究の応用
Chemistry
Catalysis: : The compound’s unique structure could make it a candidate for catalyst design in various organic reactions.
Molecular Probes: : Its reactivity and structure could make it useful as a probe in studying reaction mechanisms.
Biology
Enzyme Inhibition: : Its structural complexity allows it to interact with various biological targets, potentially inhibiting enzymes related to diseases.
Fluorescent Markers: : Derivatives might be used as fluorescent markers for biological imaging.
Medicine
Drug Development: : Exploring its pharmacological properties could reveal potential as a drug candidate for various diseases.
Diagnostic Agents: : Its binding properties could make it useful in diagnostic applications.
Industry
Materials Science: : Its structure might lend itself to being used in creating novel materials with specific properties.
作用機序
The compound’s mechanism of action is linked to its ability to interact with various molecular targets:
Molecular Targets
Enzymes: : It might inhibit or modulate enzyme activity, affecting biochemical pathways.
Receptors: : Binding to specific receptors can modulate cellular responses.
Pathways Involved
Signal Transduction: : Interaction with cellular signaling molecules could influence signal transduction pathways.
Gene Expression: : It might impact gene expression by interacting with DNA or transcription factors.
類似化合物との比較
Similar Compounds
2-((6-(aminomethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyphenyl)acetamide
Uniqueness
The presence of the 2,5-dimethoxyphenyl group and the specific arrangement of quinoline and pyran moieties make it distinct.
Unique reactivity profiles compared to similar compounds.
Potentially different biological activity due to structural nuances.
By breaking down its synthetic routes, reactions, applications, and comparing it to similar compounds, we can appreciate the uniqueness and potential of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide in various scientific fields. Fascinating stuff, right?
特性
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-30-18-9-10-23(31-2)20(12-18)26-25(29)16-33-24-15-32-19(13-22(24)28)14-27-11-5-7-17-6-3-4-8-21(17)27/h3-4,6,8-10,12-13,15H,5,7,11,14,16H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILUDMNZXVEVBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)
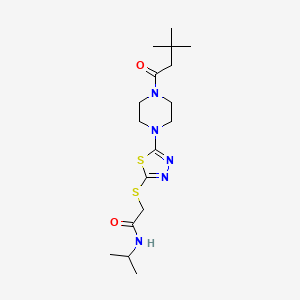
![[(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/new.no-structure.jpg)
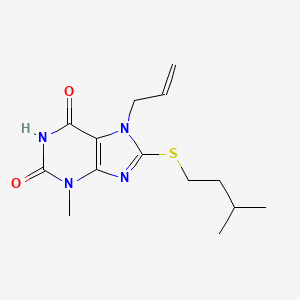
![6-(4-chlorophenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2364109.png)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(1E)-(hydroxyamino)methylidene]thiourea](/img/structure/B2364111.png)
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)
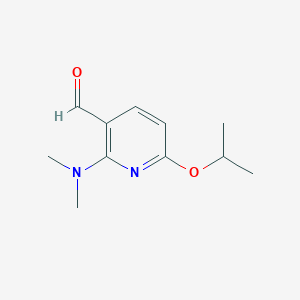
![3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2364117.png)
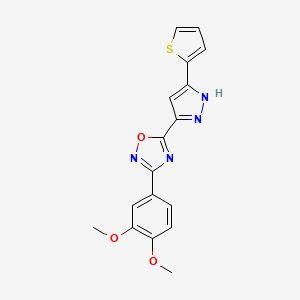
![8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364120.png)
